molecular formula C6H16NO2P B3061620 (3-Amino-1-ethyl-propyl)-methyl-phosphinic acid CAS No. 133345-70-7

(3-Amino-1-ethyl-propyl)-methyl-phosphinic acid

Cat. No. B3061620
CAS RN: 133345-70-7
M. Wt: 165.17 g/mol
InChI Key: CCGFQGUALPHBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-1-ethyl-propyl)-methyl-phosphinic acid is a useful research compound. Its molecular formula is C6H16NO2P and its molecular weight is 165.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-1-ethyl-propyl)-methyl-phosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-1-ethyl-propyl)-methyl-phosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

133345-70-7

Product Name

(3-Amino-1-ethyl-propyl)-methyl-phosphinic acid

Molecular Formula

C6H16NO2P

Molecular Weight

165.17 g/mol

IUPAC Name

1-aminopentan-3-yl(methyl)phosphinic acid

InChI

InChI=1S/C6H16NO2P/c1-3-6(4-5-7)10(2,8)9/h6H,3-5,7H2,1-2H3,(H,8,9)

InChI Key

CCGFQGUALPHBIC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN)P(=O)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,53 g (30 mmol) of P-(5-aminopent-3-yl)phosphonous acid and 24.21 g (150 mmol) of hexamethyldisilazane is refluxed under argon while stirring for 16 hours. To the resulting solution 15 ml of diethylene glycol dimethyl ether are added and boiling is continued for additional 2 hours. The reaction mixture is cooled to 100° and 19.38 g (150 mmol) of N-ethyl-N,N-diisopropyl-amine are added over a period of 20 minutes. After cooling to 25°, 21.29 g (15 mmol) of methyliodide are added over a period of 20 minutes, the reaction temperature being kept at 25° with external cooling. The reaction mixture is stirred for 4 days, then cooled to 10°. The white precipitate is filtered off. The filtrate is evaporated under reduced pressure, and the residue diluted with 100 ml of cold dichloromethane and extracted three times with 50 ml each of 2N hydrochloric acid. The extracts are combined, evaporated to dryness and co-evaporated 2 additional times with 50 ml each of water to give a colourless oil. This oil is dissolved in 50 ml of methanol, 300 ml of propylene oxide are added and the mixture is kept at 4° overnight and then evaporated under reduced pressure. The crude product is purified by chromatography on 150 g of Opti-Up® C12 with water as eluent. The fractions containing the desired product are combined and evaporated under reduced pressure. The solid residue is dried under reduced pressure yielding P-(5-aminopent-3-yl)-P-methyl-phosphinic acid×0.52 H2O (hygroscopic).
Name
P-(5-aminopent-3-yl)phosphonous acid
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
24.21 g
Type
reactant
Reaction Step One
Quantity
19.38 g
Type
reactant
Reaction Step Two
Quantity
21.29 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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